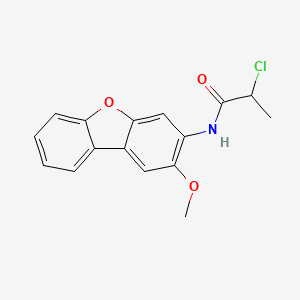
2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide
説明
2-Chloro-N-(2-methoxydibenzofuran-3-yl)propanamide is a chloroacetamide derivative characterized by a 2-chloropropanamide backbone substituted with a 2-methoxydibenzofuran-3-yl group. This structural motif confers unique physicochemical properties, including enhanced steric bulk and electronic effects due to the dibenzofuran aromatic system and methoxy substituent.
特性
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-9(17)16(19)18-12-8-14-11(7-15(12)20-2)10-5-3-4-6-13(10)21-14/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYQLHOERAOFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is then methoxylated to form 2-methoxydibenzofuran.
Chlorination: The methoxydibenzofuran is then chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated product is then reacted with propanamide in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(2-methoxydibenzofuran-3-yl)propanamide.
Reduction: Formation of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 2-chloro-N-(2-methoxydibenzofuran-3-yl)propanamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved would require further research to elucidate.
類似化合物との比較
Key Observations :
- Aromatic vs.
- Electronic Effects : The methoxy group on dibenzofuran may donate electron density, altering reactivity in nucleophilic substitution reactions relative to electron-withdrawing groups (e.g., dichlorophenyl in Propanil) .
- Steric Hindrance : The dibenzofuran moiety creates significant steric bulk, which could slow reaction kinetics compared to smaller substituents like p-tolyl in CNMP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


